Evidence 1 – Isoxazol-3-amine versus Isoxazol-5-amine: >500-Fold TrkA Potency Differential
Within a matched molecular pair series bearing a 3-thiophene A-region, the isoxazol-3-amine derivative (compound 15: 3-Thiophene + 5-(tert-Butyl)isoxazol-3-amine) achieves 100.4 ± 0.3% TrkA inhibition at 20 μM with an IC₅₀ of 0.039 ± 0.012 μM, whereas the corresponding isoxazol-5-amine regioisomer (compound 14: 3-Thiophene + 3-(tert-Butyl)isoxazol-5-amine) reaches only 69.0 ± 7.6% inhibition at 20 μM and fails to achieve an IC₅₀ within the assay concentration range, indicating a potency shift of >500-fold [1]. This direct head-to-head comparison within the same publication, same assay platform, and same thiophene A-region eliminates confounding variables and isolates the amine position as the sole driver of the potency gap.
| Evidence Dimension | TrkA enzyme inhibition (IC₅₀ and % inhibition at 20 μM) |
|---|---|
| Target Compound Data | 5-(tert-Butyl)isoxazol-3-amine (isoxazol-3-amine regioisomer surrogate): 100.4 ± 0.3% inhibition at 20 μM; IC₅₀ = 0.039 ± 0.012 μM |
| Comparator Or Baseline | 3-(tert-Butyl)isoxazol-5-amine (isoxazol-5-amine regioisomer): 69.0 ± 7.6% inhibition at 20 μM; IC₅₀ not determinable (>20 μM) |
| Quantified Difference | ≥ 513-fold IC₅₀ difference; 31.4 percentage-point difference in % inhibition at fixed 20 μM concentration |
| Conditions | Recombinant TrkA kinase assay, [ATP] = 190 μM, ≥2 independent replicates, data from MedChemComm 2014, Table 1 |
Why This Matters
For procurement decisions in TrkA-targeted drug discovery, selecting the isoxazol-3-amine regioisomer is non-negotiable; the isoxazol-5-amine alternative is functionally inactive at therapeutically relevant concentrations, making it a wasted investment in screening cascades.
- [1] MedChemComm. 2014;5(10):1507–1514. doi:10.1039/C4MD00251B. Table 1 (compounds 14 and 15). View Source
